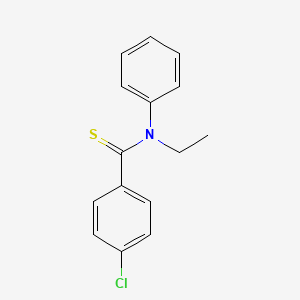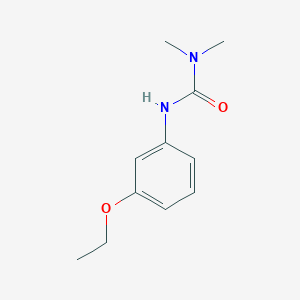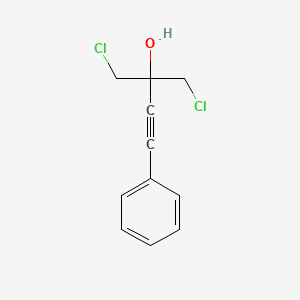
1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol is an organic compound with a complex structure that includes a phenyl group, a chloromethyl group, and a hydroxyl group
Preparation Methods
The synthesis of 1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-2-(chloromethyl)benzene with propargyl alcohol under specific conditions. The reaction typically requires a catalyst, such as a base or an acid, to facilitate the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide
Scientific Research Applications
1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol can be compared with similar compounds such as:
1-Chloro-2-(chloromethyl)benzene: Similar structure but lacks the hydroxyl and alkyne groups.
1-Chloro-2-methyl-2-phenylpropane: Contains a similar phenyl group but differs in the aliphatic chain structure.
1-Chloro-2,3-epoxypropane: Contains an epoxide group instead of the alkyne and hydroxyl groups
Properties
CAS No. |
90160-64-8 |
|---|---|
Molecular Formula |
C11H10Cl2O |
Molecular Weight |
229.10 g/mol |
IUPAC Name |
1-chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol |
InChI |
InChI=1S/C11H10Cl2O/c12-8-11(14,9-13)7-6-10-4-2-1-3-5-10/h1-5,14H,8-9H2 |
InChI Key |
ZGAFNDKTXCVBSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(CCl)(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


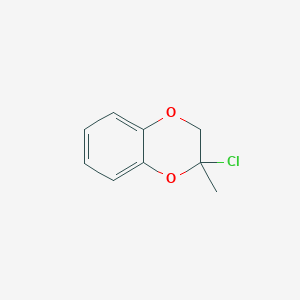
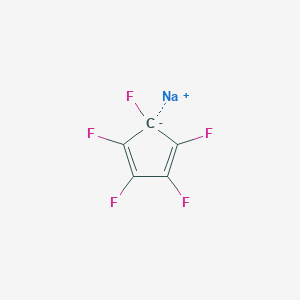
![N-[2-(4-Methylphenyl)-1-phenylethyl]acetamide](/img/structure/B14356059.png)
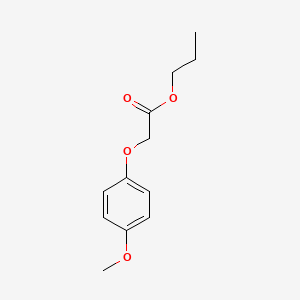
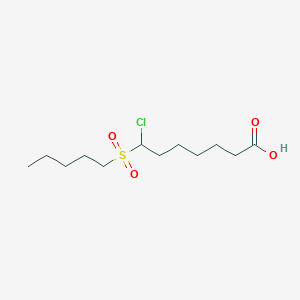
![N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide](/img/structure/B14356071.png)
![N-[(Octylsulfanyl)methyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine](/img/structure/B14356073.png)
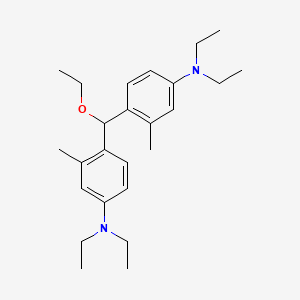
![4-{[5-(Methanesulfonyl)pentyl]oxy}benzoic acid](/img/structure/B14356079.png)
![Methyl 2-methoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14356089.png)
![Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate](/img/structure/B14356096.png)
![N-[4-(Dimethylamino)phenyl]-3-(piperidin-1-yl)propanamide](/img/structure/B14356099.png)
